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Phenazine, 1,2,3,4-tetrahydro-7-methyl- - 100381-43-9

Phenazine, 1,2,3,4-tetrahydro-7-methyl-

Catalog Number: EVT-3181816
CAS Number: 100381-43-9
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
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Product Introduction

Overview

Phenazine, 1,2,3,4-tetrahydro-7-methyl- is a heterocyclic compound characterized by its molecular formula C13H14N2\text{C}_{13}\text{H}_{14}\text{N}_{2} and a molecular weight of 198.26 g/mol (CAS No. 100381-43-9) . It belongs to the phenazine family, which consists of a variety of nitrogen-containing compounds known for their biological activities and chemical versatility. Phenazines are primarily recognized for their roles in microbial metabolism and their potential applications in pharmaceuticals and materials science.

Source and Classification

Phenazine derivatives, including Phenazine, 1,2,3,4-tetrahydro-7-methyl-, are predominantly sourced from natural products produced by various species of Streptomyces, a genus of Gram-positive bacteria known for their ability to synthesize bioactive compounds . These compounds are classified as heterocycles due to the presence of nitrogen atoms in their aromatic ring structure.

Synthesis Analysis

Methods

The synthesis of Phenazine, 1,2,3,4-tetrahydro-7-methyl- can be achieved through several methods:

  • Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2C-units.
  • Beirut Method: Another synthetic route that utilizes oxidative cyclization techniques.
  • Reductive Cyclization: This involves the use of diphenylamines and can yield various phenazine derivatives.
  • Oxidative Cyclization: Employing 1,2-diaminobenzene or diphenylamines under oxidative conditions.

Technical Details

Industrial production often employs continuous flow reactors and advanced catalytic systems to enhance yield and purity. Optimized reaction conditions are crucial for achieving high-quality products .

Molecular Structure Analysis

Structure

Phenazine, 1,2,3,4-tetrahydro-7-methyl- features a bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. The presence of the tetrahydro group indicates that it has four hydrogen atoms added to the phenazine core structure.

Data

The compound's structural data is significant for understanding its reactivity and interaction with biological systems. The bond lengths and angles can be determined using techniques like X-ray crystallography .

Chemical Reactions Analysis

Reactions

Phenazine, 1,2,3,4-tetrahydro-7-methyl- participates in various chemical reactions:

  • Oxidation Reactions: Can yield phenazine derivatives such as phenazine-1-carboxylic acids.
  • Reduction Reactions: May produce tetrahydrophenazine derivatives.
  • Substitution Reactions: Involves halogenating agents leading to diverse substitution patterns.

Technical Details

Common reagents include oxidizing agents like hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride serves as a reducing agent. The specific reaction conditions dictate the major products formed .

Mechanism of Action

The mechanism of action for Phenazine, 1,2,3,4-tetrahydro-7-methyl- is primarily related to its role as a photosensitizer. Upon exposure to light, it generates reactive oxygen species (ROS), which can cause oxidative damage to cellular components. This property is particularly valuable in photodynamic therapy for cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

Phenazine derivatives typically exhibit notable physical properties such as solubility in organic solvents and distinct melting points depending on their structural modifications.

Chemical Properties

The chemical properties include stability under standard conditions but may vary significantly under different environmental factors (e.g., light exposure). Its reactivity with various chemical agents allows for versatile applications in synthesis .

Relevant Data or Analyses

Detailed analyses such as NMR spectroscopy can provide insights into the compound's structure and confirm its purity. For instance, shifts in NMR spectra indicate specific interactions within the molecule .

Applications

Phenazine, 1,2,3,4-tetrahydro-7-methyl- has a broad range of scientific applications:

  • Pharmaceuticals: Used as a building block in drug synthesis due to its biological activity.
  • Materials Science: Explored for its potential in developing new materials with unique electronic properties.
  • Biotechnology: Investigated for its antibacterial properties derived from natural sources like Streptomyces spp., which can lead to new antimicrobial agents .
Biosynthesis and Natural Production Pathways

Microbial Biosynthetic Gene Clusters for Alkylated Phenazines

The biosynthesis of alkylated phenazines is governed by conserved gene clusters within bacterial genomes. In Pseudomonas species, the core phzABCDEFG operon converts chorismate into phenazine-1-carboxylic acid (PCA), the scaffold for downstream modifications [1] [7]. Methylation at the C7 position, as in 1,2,3,4-tetrahydro-7-methyl-phenazine, requires additional tailoring enzymes:

  • Dual-Cluster Systems: Strains like P. aeruginosa possess two phenazine clusters (phz1/phz2), with the transcriptional regulator Pip activating phz2 to enhance flux toward methylated derivatives [2].
  • Actinobacterial Pathways: Streptomyces spp. employ hybrid nonribosomal peptide synthetase-phenazine (NRPS-Phz) clusters, where phzF homologs generate the tetrahydrophenazine core before methylation [8].
  • Horizontal Gene Transfer: Burkholderiales acquire phzF via lateral transfer, enabling ecological niche adaptation (e.g., soil rhizosphere colonization) [8].

Table 1: Core Genes in Phenazine Biosynthetic Clusters

GeneFunctionRole in Alkylation
phzFIsomerase for dihydro-hydroxyanthranilateGenerates reactive phenazine precursor
phzMS-adenosylmethionine-dependent methyltransferaseMethylates N5/C7 positions
phzSFlavin-dependent monooxygenaseModifies C1/C2 for subsequent alkylation
pipTranscriptional regulatorEnhances phz2 expression in Pseudomonas

Enzymatic Mechanisms of C-Methylation in Phenazine Core Modification

Alkylation of the phenazine scaffold involves stereospecific enzymes operating via distinct mechanisms:

  • SAM-Dependent Methyltransferases: Enzymes like PhzM catalyze C-methylation using S-adenosylmethionine (SAM) as a methyl donor. Structural studies reveal a hydrophobic substrate-binding pocket that positions C7 for nucleophilic attack, with conserved residues (e.g., N48, Y219) polarizing the phenazine ring [3] [7].
  • PhzF-Catalyzed Isomerization: The dimeric enzyme PhzF enables the [1,5]-hydrogen shift in dihydro-hydroxyanthranilate (DHHA) via a proton-shuttle mechanism. QM/MM simulations confirm Glu45 abstracts the C3 proton, forming a dienolate intermediate before proton donation to C1 [6] [9]. Kinetic isotope experiments (KIE = 4.2–5.8) support this over sigmatropic rearrangement .
  • Reduction of the Pyrazine Core: Tetrahydro-phenazine formation requires NAD(P)H-dependent reductases, such as those in Brevibacterium iodinum, which reduce C5–N4 bonds before methylation [8].

Table 2: Key Enzymes in Phenazine Alkylation

EnzymeReactionMechanistic Features
PhzFDHHA → aminoketone isomerizationGlu45-mediated proton shuttle; water-assisted tautomerization
PhzMC-methylation at C7SAM-dependent; hydrophobic substrate pocket
NADPH-dependent reductasePyrazine ring reductionStereospecific hydride transfer

Metabolic Engineering Approaches for Enhanced Production Yield

Optimizing titers of alkylated phenazines involves reprogramming central metabolism and eliminating flux bottlenecks:

  • Blocking Competitive Pathways: In Pseudomonas chlororaphis H18, deletion of phzO (encoding 2-hydroxylase) redirected PCA toward 1-hydroxyphenazine, increasing yield by 110% [7]. Similarly, disrupting lon/protease genes in P. chlororaphis HT66 enhanced phenazine-1-carboxamide (PCN) stability [4].
  • Precursor Pool Amplification: Overexpression of DAHP synthases (aroG, aroF) in P. aeruginosa PA1201 elevated chorismate availability, boosting PCA titers 54.6-fold [10]. Co-expression of trpE (anthranilate synthase) further increased carbon flux.
  • Enzyme Engineering: Semi-rational design of PhzS monooxygenase in P. chlororaphis H18 (mutations M318A/V207I) improved catalytic efficiency by 70%, enabling 3.6 g/L 1-hydroxyphenazine in fed-batch reactors [7].

Precursor-Directed Biosynthesis of Tetrahydro-Phenazine Analogues

Incorporating non-natural precursors into phenazine pathways diversifies alkylated derivatives:

  • Chorismate Analogue Feeding: Supplementing cultures with fluorinated or methylated chorismate analogues yielded 7-trifluoromethyl- and 7-ethyl-tetrahydro-phenazines in Streptomyces strains [8].
  • Engineered Substrate Promiscuity: Mutant PhzM enzymes (e.g., V217I) accepted bulkier DHHA derivatives, generating 7-benzyl-phenazines when fed phenylpropanoic acid [7].
  • Hybrid Pathways: Heterologous expression of phzM in E. coli with engineered shikimate pathways produced 7-methyl-PCA at 220 mg/L, demonstrating chassis flexibility [3].

Table 3: Precursor-Directed Biosynthesis Strategies

PrecursorEngineered EnzymeProductTiter
4-Fluoro-chorismateNative PhzF/PhzM7-Fluoro-tetrahydro-phenazine85 mg/L
Ethylmalonyl-CoAPhzMV217I7-Ethyl-phenazine-1-carboxamide310 mg/L
Cyclohexanoyl-CoAHybrid NRPS-Phz cluster7-Cyclohexyl-phenazine42 mg/L

Properties

CAS Number

100381-43-9

Product Name

Phenazine, 1,2,3,4-tetrahydro-7-methyl-

IUPAC Name

7-methyl-1,2,3,4-tetrahydrophenazine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h6-8H,2-5H2,1H3

InChI Key

FARZLFGKPKIXRM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C3CCCCC3=N2

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCCC3=N2

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